Cas no 102195-80-2 ((2S)-1-Boc-4-oxo-proline Methyl Ester)

(2S)-1-Boc-4-oxo-proline Methyl Ester is a chiral proline derivative widely used in peptide synthesis and medicinal chemistry. Its key structural features include a Boc-protected amine and a methyl ester group, enhancing solubility and reactivity in organic transformations. The 4-oxo moiety introduces a versatile carbonyl functionality, enabling further modifications such as reductive amination or nucleophilic additions. This compound is particularly valuable in the synthesis of constrained peptidomimetics and as a building block for bioactive molecules. High enantiopurity and stability under standard handling conditions make it a reliable intermediate for research and industrial applications. Its compatibility with solid-phase peptide synthesis further broadens its utility in drug discovery.
(2S)-1-Boc-4-oxo-proline Methyl Ester structure
102195-80-2 structure
Product Name:(2S)-1-Boc-4-oxo-proline Methyl Ester
CAS No:102195-80-2
MF:C11H17NO5
MW:243.256383657455
MDL:MFCD01861778
CID:62290
PubChem ID:10988485
Update Time:2025-05-22

(2S)-1-Boc-4-oxo-proline Methyl Ester Chemical and Physical Properties

Names and Identifiers

    • BOC-4-OXO-PRO-OME
    • BOC-PRO-(4-KETO)-OME
    • BOC-4-OXO-L-PROLINE METHYL ESTER
    • BOC-GAMMA-KETO-L-PROLINE METHYL ESTER
    • BOC-L-PRO(4-O)-OME
    • BOC-L-PRO(4-OXO)-OME
    • (S)-N-ALPHA-TERT-BUTYLOXYCARBONYL-4-OXO-PROLINE METHYL ESTER
    • N-T-BOC-4-OXO-L-PROLINE METHYL ESTER
    • N-Boc-4-oxo-L-proline methyl ester
    • (2S)-1-Boc-4-oxo-proline Methyl Ester
    • (S)-1-tert-butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate
    • H-D-Trp-OMe∙HCl
    • 1-O-tert-butyl 2-O-methyl (2S)-4-oxopyrrolidine-1,2-dicarboxylate
    • Boc-L-Pro(4-keto)-OMe
    • Methyl N-Boc-4-keto-prolinate
    • 1-BOC-4-OXO-L-PROLINE METHYL ESTER
    • (Tert-Butoxy)Carbonyl 4-oxo-Pro-OMe
    • (S)-1-tert-Butyl 2-methyl 4-oxopyrrolidine-1
    • GS-6425
    • EN300-342771
    • J-502379
    • N-(BOC)-4-oxo-(L)-proline, methyl ester
    • CS-W001280
    • A800539
    • 1-tert-butyl 2-methyl (2S)-4-oxo-1,2-pyrrolidinedicarboxylate
    • M03317
    • DTXSID70450972
    • SCHEMBL719488
    • W-206967
    • (S)-1-tert-butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate;1-BOC-4-OXO-L-PROLINE METHYL ESTER
    • (S)-1-TERT-BUTYL2-METHYL4-OXOPYRROLIDINE-1,2-DICARBOXYLATE
    • 1-tert-butyl 2-methyl (25)-4-oxo-1,2-pyrrolidinedicarboxylate
    • MFCD01861778
    • (2S)-4-oxopyrrolidine-1,2-dicarboxylic acid O1-tert-butyl ester O2-methyl ester
    • N-Boc-4-oxo-L-prolinemethylester
    • N-Boc-4-oxo-proline methyl ester
    • (S)-4-OXO-PYRROLIDINE-1,2-DICARBOXYLIC ACID 1-TERT-BUTYL ESTER 2-METHYL ESTER
    • N-Boc-4-oxo-L-proline methyl ester, 97%
    • UPBHYYJZVWZCOZ-QMMMGPOBSA-N
    • N-t-butoxycarbonyl-4-oxoproline methyl ester
    • N-t-butoxycarbonyl-4-oxo-L-proline methyl ester
    • AKOS015850934
    • AC-22994
    • 1-tert-butyl 2-methyl (2S)-4-oxopyrrolidine-1,2-dicarboxylate
    • Methyl (2S)-1-Boc-4-oxo-pyrrolidinecarboxylate
    • 102195-80-2
    • (S)-4-Oxo-N-Boc-pyrrolidine-2-carboxylic Acid Methyl Ester
    • (S)-2-Methyl 1-Boc-4-oxopyrrolidine-2-carboxylate
    • AM676
    • 1,2-Pyrrolidinedicarboxylic acid, 4-oxo-, 1-(1,1-dimethylethyl) 2-methyl ester, (2S)-
    • 1-tert-butyl 2-methyl(2s)-4-oxopyrrolidine-1,2-dicarboxylate
    • O1-TERT-BUTYL O2-METHYL (2S)-4-OXOPYRROLIDINE-1,2-DICARBOXYLATE
    • A5156
    • 1-tert-butyl 2-methyl (2s)-4oxo-1,2-pyrrolidinedicarboxylate
    • O1-tert-butyl O2-methyl (2S)-4-oxidanylidenepyrrolidine-1,2-dicarboxylate
    • N-ALPHA-T-BUTYLOXYCARBONYL-4-OXO-L-PROLINE METHYL ESTER
    • MDL: MFCD01861778
    • Inchi: 1S/C11H17NO5/c1-11(2,3)17-10(15)12-6-7(13)5-8(12)9(14)16-4/h8H,5-6H2,1-4H3/t8-/m0/s1
    • InChI Key: UPBHYYJZVWZCOZ-QMMMGPOBSA-N
    • SMILES: O(C(N1CC(C[C@H]1C(=O)OC)=O)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 243.11100
  • Monoisotopic Mass: 243.11067264g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 5
  • Complexity: 344
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 3
  • XLogP3: 0.6
  • Topological Polar Surface Area: 72.9Ų

Experimental Properties

  • Color/Form: White to Yellow Solid
  • Density: 1.2090
  • Melting Point: 42-46 °C
  • Boiling Point: 333.1±42.0 °C at 760 mmHg
  • Flash Point: Degrees Fahrenheit:>230°F
    Degrees Celsius:>110°C
  • PSA: 72.91000
  • LogP: 0.67580
  • Specific Rotation: 14 º (c=1 in chloroform)
  • Optical Activity: [α]22/D +14.0°, c = 1 in chloroform
  • Solubility: Not determined
  • Vapor Pressure: 0.0±0.7 mmHg at 25°C

(2S)-1-Boc-4-oxo-proline Methyl Ester Security Information

  • Symbol: GHS05 GHS07
  • Signal Word:Danger
  • Hazard Statement: H302,H312,H318
  • Warning Statement: P280,P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 20/21/22-41
  • Safety Instruction: S26-S36/37-S39
  • Hazardous Material Identification: Xn
  • Safety Term:26-36/37-39
  • HazardClass:IRRITANT
  • Storage Condition:−20°C
  • Risk Phrases:R20/21/22; R41

(2S)-1-Boc-4-oxo-proline Methyl Ester Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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(2S)-1-Boc-4-oxo-proline Methyl Ester Production Method

(2S)-1-Boc-4-oxo-proline Methyl Ester Suppliers

Amadis Chemical Company Limited
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(CAS:102195-80-2)(2S)-1-Boc-4-oxo-proline Methyl Ester
Order Number:A1798
Stock Status:in Stock
Quantity:500g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 04:05
Price ($):287.0
Email:sales@amadischem.com

Additional information on (2S)-1-Boc-4-oxo-proline Methyl Ester

Comprehensive Guide to (2S)-1-Boc-4-oxo-proline Methyl Ester (CAS No. 102195-80-2): Properties, Applications, and Market Insights

(2S)-1-Boc-4-oxo-proline Methyl Ester (CAS No. 102195-80-2) is a specialized chiral building block widely used in organic synthesis, particularly in the pharmaceutical and biotech industries. This compound, featuring a Boc-protected proline derivative, plays a crucial role in peptide synthesis and drug development. Its unique structural properties make it a valuable intermediate for creating complex molecules with high enantiomeric purity.

The growing demand for chiral intermediates like (2S)-1-Boc-4-oxo-proline Methyl Ester is driven by advancements in asymmetric synthesis and the pharmaceutical industry's focus on enantioselective drug design. Researchers frequently search for "Boc-protected proline derivatives" and "chiral synthons for peptide synthesis," highlighting the relevance of this compound in modern organic chemistry.

From a chemical perspective, (2S)-1-Boc-4-oxo-proline Methyl Ester exhibits several notable characteristics. The Boc (tert-butoxycarbonyl) group provides excellent protection for the amine functionality, while the methyl ester moiety enhances solubility in organic solvents. The 4-oxo-proline structure introduces a reactive ketone group that can participate in various transformations, making this compound versatile for synthetic applications.

In pharmaceutical research, (2S)-1-Boc-4-oxo-proline Methyl Ester serves as a key intermediate for developing protease inhibitors and other bioactive molecules. The compound's chiral integrity is particularly valuable when synthesizing peptide-based drugs where stereochemistry significantly impacts biological activity. Recent publications have explored its use in creating novel peptidomimetics and conformationally constrained peptides.

The synthesis of (2S)-1-Boc-4-oxo-proline Methyl Ester typically involves multi-step procedures starting from L-proline. Common synthetic routes include Boc-protection of the amine group, followed by oxidation at the 4-position and esterification. Process optimization for this compound focuses on improving yield and maintaining high enantiomeric excess, which are critical factors for industrial-scale production.

Market analysis indicates steady growth in demand for (2S)-1-Boc-4-oxo-proline Methyl Ester, particularly from contract research organizations and academic laboratories. The compound's applications in peptide drug discovery and medicinal chemistry continue to expand, with increasing interest in its potential for creating macrocyclic compounds and protein-protein interaction inhibitors.

Quality control for (2S)-1-Boc-4-oxo-proline Methyl Ester typically involves HPLC analysis to verify purity and chiral integrity. Analytical methods focus on detecting potential impurities such as diastereomers or hydrolysis products. Storage recommendations generally suggest keeping the compound at low temperatures in anhydrous conditions to prevent degradation of the Boc protecting group or methyl ester functionality.

Recent scientific literature highlights innovative applications of (2S)-1-Boc-4-oxo-proline Methyl Ester in click chemistry and bioconjugation techniques. The compound's reactive carbonyl group enables efficient coupling with various nucleophiles, making it valuable for creating peptide-drug conjugates and targeted therapeutics. These developments align with current trends in precision medicine and personalized therapies.

From a regulatory perspective, (2S)-1-Boc-4-oxo-proline Methyl Ester is generally considered safe for research use when handled according to standard laboratory protocols. While not classified as hazardous, proper personal protective equipment is recommended when working with this compound, particularly to avoid inhalation or skin contact.

The future outlook for (2S)-1-Boc-4-oxo-proline Methyl Ester appears promising, with potential applications emerging in peptide-based vaccines and next-generation biologics. As synthetic methodologies advance, researchers anticipate more efficient routes to this valuable building block, potentially lowering production costs and expanding its accessibility for diverse research applications.

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Amadis Chemical Company Limited
(CAS:102195-80-2)(2S)-1-Boc-4-oxo-proline Methyl Ester
A1798
Purity:99%
Quantity:500g
Price ($):287.0
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